molecular formula C14H19N3OS B5634691 2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No. B5634691
M. Wt: 277.39 g/mol
InChI Key: CWJUKOYZRCFILN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions of thioamide with chloroacetoacetate, yielding compounds with significant yields. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate achieved yields above 60%, indicating a robust methodology for constructing thiazole cores (Tang Li-jua, 2015). Similarly, other thiazole derivatives are synthesized through cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with bromo-ethanones, displaying yields ranging from 70-96% (Yahya Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide, is characterized using spectroscopic techniques such as IR, ^1H NMR, and MS spectra. These analyses confirm the structures of synthesized compounds, providing insights into their molecular architecture (Tang Li-jua, 2015).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions that modify their structure and enhance their functional properties. For instance, the synthesis of pyrrolidine derivatives involves 1,3-dipolar cycloaddition reactions, offering a pathway to introduce diverse functional groups into the thiazole framework (Yahya Nural et al., 2018). These reactions are pivotal for exploring the chemical reactivity and potential applications of such compounds.

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and crystallinity, are crucial for their application in material science and drug development. While specific data on 2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is not available, similar compounds have been characterized to understand their behavior under different conditions, facilitating their practical application.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and acid-base behavior, define the applications of thiazole derivatives in chemical syntheses and pharmaceuticals. The antimicrobial activity of some thiazole derivatives against bacterial and fungal strains illustrates the bioactive potential of these compounds (Yahya Nural et al., 2018).

Mechanism of Action

The mechanism of action of pyrrole and thiazole derivatives can vary widely, depending on their specific structure and the biological target. For example, some derivatives have been found to inhibit enzymes such as enoyl ACP reductase and DHFR .

properties

IUPAC Name

4-methyl-2-propan-2-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10(2)14-16-11(3)12(19-14)13(18)15-6-9-17-7-4-5-8-17/h4-5,7-8,10H,6,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJUKOYZRCFILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

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